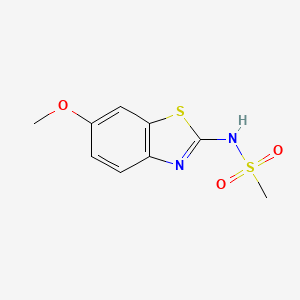
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with 2-methylquinoline-4-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .
化学反应分析
Types of Reactions
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, amines, acidic or basic catalysts.
Cyclization: Heat, acidic or basic conditions.
Major Products
Reduction: 6-Methyl-2-(3-aminophenyl)quinoline-4-carboxylic acid.
Esterification: 6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylate esters.
Cyclization: Fused quinoline derivatives.
科学研究应用
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the nitro group, which may result in different biological activities.
6-Methylquinoline-4-carboxylic acid: Lacks the nitrophenyl group, affecting its reactivity and applications.
3-Nitroquinoline-4-carboxylic acid: Similar but lacks the methyl group, which can influence its chemical properties.
Uniqueness
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
6-methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(8-11)19(22)23/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBWCVOLRNFOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate](/img/structure/B5506370.png)
![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate](/img/structure/B5506393.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)
![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)


![(E)-1-[3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5506418.png)
![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5506435.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)
